2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
Description
2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of thioether derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenethyl group, and a pyridinylmethyl group attached to an acetamide backbone. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-19-9-11-21(12-10-19)27-17-22(26)25(16-20-8-4-5-14-24-20)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBIWZLWLKJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate halogenated precursor, such as 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide, under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the thioether bond.
Acetamide Formation: The intermediate product is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-((4-chlorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-((4-bromophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a bromine atom instead of fluorine.
2-((4-methylphenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and better pharmacokinetic profiles, making it a valuable compound for further research and development.
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide , with the CAS number 1351644-44-4, is a novel organic molecule that has garnered interest for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.5 g/mol. The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity, which may influence its biological availability and activity.
Biological Activity Overview
Research has indicated that compounds containing thioether groups, such as this one, can exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The compound's anticancer effects may be attributed to its ability to inhibit specific cellular pathways involved in cancer cell proliferation and survival. Studies have shown that similar compounds can modulate the apoptotic pathways and induce cell cycle arrest in various cancer cell lines.
-
Case Studies :
- In vitro studies demonstrated that related thioether compounds showed significant cytotoxicity against colon cancer cells (CaCo-2) with IC50 values as low as 2.42 µg/mL . While specific data on our compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.
- A comparative analysis of thioether derivatives indicated that modifications in the aryl groups significantly influenced their cytotoxicity against HeLa cells, suggesting that our compound might exhibit comparable potency .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may also be significant. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for predicting the biological activity of new compounds. The introduction of fluorine atoms generally increases the lipophilicity and biological availability of organic molecules, potentially enhancing their therapeutic efficacy .
| Compound | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| Compound 3 | Anticancer (CaCo-2) | 2.42 |
| Compound 4 | Antioxidant | 3.53 |
| Compound 5 | COX-2 Inhibitor | 6.02 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Stepwise Synthesis : Begin with nucleophilic substitution to introduce the 4-fluorophenylthio group, followed by coupling reactions to attach phenethyl and pyridinylmethyl moieties via amide bond formation .
- Condition Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility, and employ catalysts like triethylamine to neutralize acidic byproducts . Monitor reaction progress via TLC and adjust temperature (60–80°C) to balance reaction rate and side-product formation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, the pyridinylmethyl group’s aromatic protons appear as distinct multiplets at δ 8.2–8.6 ppm .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-S bond) validate core functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 425.12) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, particularly regarding stereochemistry and intramolecular interactions?
- Approach :
- Crystal Growth : Use slow evaporation in a solvent mixture (e.g., DCM/methanol) to obtain single crystals .
- Data Collection : Employ a diffractometer (Cu-Kα radiation) to collect high-resolution data. SHELXL (for refinement) and Olex2 (for visualization) are standard tools for solving crystal structures .
- Key Insights : Analyze bond lengths (e.g., C-S bond ~1.78 Å) and angles to identify intramolecular hydrogen bonds (e.g., N-H···O) that stabilize the conformation .
Q. What strategies address contradictory biological activity data across assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Resolution Strategies :
- Assay Replication : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Orthogonal Assays : Combine enzyme inhibition (IC₅₀) with SPR (surface plasmon resonance) to measure binding kinetics and rule off-target effects .
- Control Experiments : Use knockout cell lines or competitive inhibitors to validate target engagement .
Q. How does the 4-fluorophenylthio group influence binding affinity, and what computational methods validate these interactions?
- Mechanistic Analysis :
- Fluorine Effects : The electron-withdrawing 4-F group enhances hydrophobic interactions with target pockets (e.g., kinase ATP-binding sites). Calculate logP to quantify lipophilicity .
- Computational Validation :
- Molecular Docking : Use AutoDock Vina to simulate binding poses; prioritize poses with fluorophenyl buried in hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) while retaining the acetamide scaffold?
- SAR Strategies :
- Substituent Variation : Replace pyridinylmethyl with quinolinyl or isoquinolinyl groups to test π-π stacking effects .
- Bioisosteric Replacement : Substitute the thioether with sulfoxide/sulfone to modulate electron density and solubility .
- Activity Mapping : Test derivatives against a panel of targets (e.g., kinases, GPCRs) and correlate substituents with IC₅₀ values (see Table 1 ) .
Table 1 : Example SAR for Derivatives
| Derivative | Substituent Modification | IC₅₀ (Target A) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 120 nM | 0.8 |
| Derivative 1 | Pyridinyl → Quinolinyl | 85 nM | 0.5 |
| Derivative 2 | Thioether → Sulfone | 220 nM | 1.2 |
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
